2,2-Difluoro-1-phenylethan-1-amine
Overview
Description
2,2-Difluoro-1-phenylethan-1-amine is an organic compound with the molecular formula C8H9F2N. It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethylamine chain, which is further connected to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with difluoromethylamine and fluoroacetone. This reaction requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to achieve large-scale synthesis. The use of specialized equipment and reagents ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,2-Difluoro-1-phenylethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
- 2,2-Difluoro-2-phenylethanamine
- 2,2-Difluoro-1-phenylethan-1-amine hydrochloride
Comparison: Compared to its analogs, this compound exhibits unique properties due to the specific positioning of fluorine atoms. This positioning influences its reactivity and interaction with other molecules, making it distinct in its applications and effectiveness .
Properties
CAS No. |
773127-20-1 |
---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2,2-difluoro-1-phenylethanamine |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2 |
InChI Key |
DYKGDAUEEKXLNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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